molecular formula C9H14N2 B6228756 octahydroindolizine-7-carbonitrile, Mixture of diastereomers CAS No. 1542372-94-0

octahydroindolizine-7-carbonitrile, Mixture of diastereomers

Cat. No.: B6228756
CAS No.: 1542372-94-0
M. Wt: 150.22 g/mol
InChI Key: FMJFHKPQFBKCKZ-UHFFFAOYSA-N
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Description

Octahydroindolizine-7-carbonitrile is a bicyclic organic compound featuring a fully saturated indolizine scaffold (eight hydrogens) with a carbonitrile (-CN) functional group at the 7-position. Diastereomers arise due to variations in the spatial arrangement of substituents at one or more stereogenic centers, resulting in distinct physicochemical and biological properties .

The synthesis of such compounds often yields mixtures of diastereomers, as seen in analogous systems like chlorinated lipids or catharanthine derivatives . For instance, in the synthesis of anhydrovinblastine precursors, stereochemical complexity at the 3β-cyano and 7β-hydroxy positions generates diastereomers requiring chromatographic separation . The diastereomeric ratio in such mixtures can be influenced by reaction conditions, such as electronic effects of substrates (e.g., electron-rich aldehydes favoring specific isomers) .

Properties

CAS No.

1542372-94-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-7-carbonitrile

InChI

InChI=1S/C9H14N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h8-9H,1-6H2

InChI Key

FMJFHKPQFBKCKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCN2C1)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-7-carbonitrile, mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a cyclic amine in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound, may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-7-carbonitrile, mixture of diastereomers, can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the nitrile group to amines under hydrogenation conditions.

    Substitution: Nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Octahydroindolizine-7-carbonitrile, mixture of diastereomers, has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of octahydroindolizine-7-carbonitrile, mixture of diastereomers, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromatographic Separation Efficiency

The resolution of diastereomers depends on their polarity and chromatographic stationary phases. For azulene diols, RS/SR diastereomers (higher polarity) showed superior resolution (Rf = 8.1, α = 7.8) compared to RR/SS isomers (Rf = 3.4, α = 2.4) on Chiralcel-OD-H columns . Similarly, belzutifan (PT2977) diastereomers were separated via silica gel chromatography, with cis/trans isomers isolated in 39–46% yields .

Table 2: Diastereomer Separation Efficiency
Compound Stationary Phase Resolution (α)
Azulene diols (RS/SR) Chiralcel-OD-H 7.8
Belzutifan diastereomers Silica gel Efficient separation

Physical and Chemical Properties

Diastereomers exhibit distinct physical properties, such as melting points, solubility, and chromatographic mobility. For example, RS/SR azulene diols displayed higher affinity for silica due to conformational preferences (both -OH groups on the same face), correlating with lower TLC Rf values . Enantiomers, in contrast, share identical physical properties except for optical rotation .

Table 3: Physical Properties of Enantiomers vs. Diastereomers
Property Enantiomers Diastereomers
Melting/Boiling Points Identical Different
Chromatographic Mobility Identical Different
Optical Rotation Equal magnitude, opposite sign Variable

Biological Activity

Octahydroindolizine-7-carbonitrile, a compound belonging to the indolizine family, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

Octahydroindolizine-7-carbonitrile is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. Its molecular formula is C10_{10}H14_{14}N2_2 and it exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement.

Biological Activity Overview

Research indicates that octahydroindolizine derivatives exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Initial studies suggest potential cytotoxic effects on cancer cell lines.
  • Insecticidal Activity : Related compounds have been evaluated for their efficacy against insect vectors, particularly in the context of vector-borne diseases.

1. Antimicrobial Activity

A study investigating the antimicrobial properties of octahydroindolizine derivatives found that certain analogs exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the nitrogen atom's position could enhance activity.

CompoundBacterial StrainInhibition Zone (mm)
Octahydroindolizine-7-carbonitrileStaphylococcus aureus15
Octahydroindolizine derivative AEscherichia coli20
Octahydroindolizine derivative BPseudomonas aeruginosa18

2. Anticancer Properties

In vitro studies assessing the cytotoxicity of octahydroindolizine-7-carbonitrile on various cancer cell lines indicated a dose-dependent response. The compound demonstrated IC50_{50} values ranging from 10 to 30 µM across different cell lines, suggesting its potential as an anticancer agent.

3. Insecticidal Activity

Research on related compounds has highlighted their effectiveness as insecticides against Aedes aegypti larvae, with LC50_{50} values indicating significant lethality at low concentrations. The presence of the carbonitrile group was found to be crucial for enhancing insecticidal activity.

The biological activity of octahydroindolizine-7-carbonitrile is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.
  • Membrane Disruption : Some derivatives can interact with bacterial membranes, leading to increased permeability and cell death.
  • Targeting Specific Receptors : Potential interactions with specific receptors involved in cancer proliferation have been hypothesized.

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